

Solubility of 2,6-Dichlorobenzyl Alcohol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorobenzyl alcohol

Cat. No.: B098724

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2,6-Dichlorobenzyl alcohol** in various organic solvents. Due to a notable lack of extensive, publicly available quantitative solubility data for this specific isomer, this document focuses on presenting the available qualitative information, outlining detailed experimental protocols for determining solubility, and discussing the physicochemical factors that govern the solubility of substituted benzyl alcohols. This guide is intended to be a valuable resource for scientists and researchers working with **2,6-Dichlorobenzyl alcohol** in pharmaceutical and chemical applications.

Physicochemical Properties of 2,6-Dichlorobenzyl Alcohol

2,6-Dichlorobenzyl alcohol is a substituted aromatic alcohol with the chemical formula $C_7H_6Cl_2O$.^{[1][2]} Its structure consists of a benzyl alcohol molecule with two chlorine atoms substituted at positions 2 and 6 of the benzene ring.

Key Physicochemical Data:

Property	Value	Reference
CAS Number	15258-73-8	[1] [2]
Molecular Weight	177.03 g/mol	
Melting Point	96-98 °C	
Appearance	Solid	
LogP (Octanol/Water Partition Coefficient)	2.486 (Calculated)	[3]

The presence of the polar hydroxyl group allows for hydrogen bonding, while the dichlorinated benzene ring contributes to the molecule's lipophilicity and steric hindrance around the hydroxyl group. This structural combination dictates its solubility behavior in different types of organic solvents.

Solubility Data

Precise quantitative solubility data for **2,6-Dichlorobenzyl alcohol** in a wide range of organic solvents is not readily available in peer-reviewed literature or chemical databases. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of **2,6-Dichlorobenzyl Alcohol** in Selected Organic Solvents

Solvent	Solvent Type	Qualitative Solubility
Methanol	Polar Protic	Slightly Soluble
Chloroform	Non-polar	Slightly Soluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Slightly Soluble

Note: The term "Slightly Soluble" is based on available safety data sheets and may not represent a standardized measurement.

The solubility of a solute is influenced by the principle of "like dissolves like." Therefore, it is anticipated that **2,6-Dichlorobenzyl alcohol** will exhibit greater solubility in polar organic

solvents that can engage in hydrogen bonding with its hydroxyl group, and in chlorinated solvents due to the presence of chlorine atoms on the aromatic ring. However, the steric hindrance from the two chlorine atoms at the ortho positions may affect the accessibility of the hydroxyl group for solvation, potentially limiting its solubility compared to other isomers.

A study on the partitioning of **2,6-dichlorobenzyl alcohol** between hydrocarbon and aqueous phases suggests its preference for the organic phase, which is consistent with its calculated LogP value.^[4]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for **2,6-Dichlorobenzyl alcohol**, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.

Equilibrium Solubility Determination by the Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

- **2,6-Dichlorobenzyl alcohol** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)
- Vials with screw caps

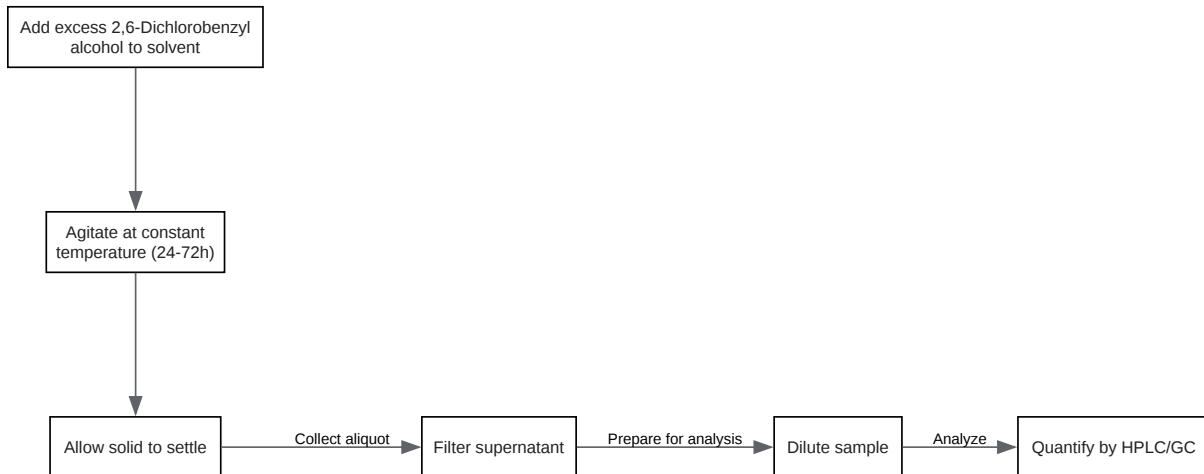
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of solid **2,6-Dichlorobenzyl alcohol** to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended solid particles, filter the aliquot through a syringe filter into a clean vial. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.
- Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of **2,6-Dichlorobenzyl alcohol**.

Analytical Method for Quantification

A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying aromatic compounds like **2,6-Dichlorobenzyl alcohol**.


Example HPLC Conditions:

- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection Wavelength: Approximately 210 nm (to be determined by UV scan of a standard solution)
- Column Temperature: 25 °C

Calibration: Prepare a series of standard solutions of **2,6-Dichlorobenzyl alcohol** of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined from this calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **2,6-Dichlorobenzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for equilibrium solubility determination.

Factors Influencing Solubility

The solubility of **2,6-Dichlorobenzyl alcohol** in organic solvents is influenced by several factors:

- Solvent Polarity: Polar solvents capable of hydrogen bonding are generally better solvents for alcohols. However, the overall polarity of the molecule, influenced by the two chlorine atoms, will also play a significant role.
- Temperature: Solubility of solids in liquids generally increases with temperature. Therefore, the solubility of **2,6-Dichlorobenzyl alcohol** is expected to be higher at elevated temperatures.
- Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the solvent-solute interactions for dissolution to occur. A higher melting point often correlates with a higher lattice energy and lower solubility.

- Steric Hindrance: The two chlorine atoms in the ortho positions to the hydroxymethyl group can sterically hinder the interaction of the hydroxyl group with solvent molecules, potentially reducing solubility compared to less hindered isomers like 3,4- or 3,5-Dichlorobenzyl alcohol.

Conclusion

While quantitative solubility data for **2,6-Dichlorobenzyl alcohol** in a wide array of organic solvents remains a gap in the scientific literature, this guide provides the available qualitative information and a robust framework for its experimental determination. Understanding the physicochemical properties and the factors influencing its solubility is crucial for its effective use in research, development, and formulation. The provided experimental protocols offer a clear path for generating the necessary quantitative data to support various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]
- 2. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]
- 3. 2,6-dichlorobenzyl alcohol (CAS 15258-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of 2,6-Dichlorobenzyl Alcohol in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098724#solubility-of-2-6-dichlorobenzyl-alcohol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com